3-(4-Bromo-5-chlorofuran-2-yl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

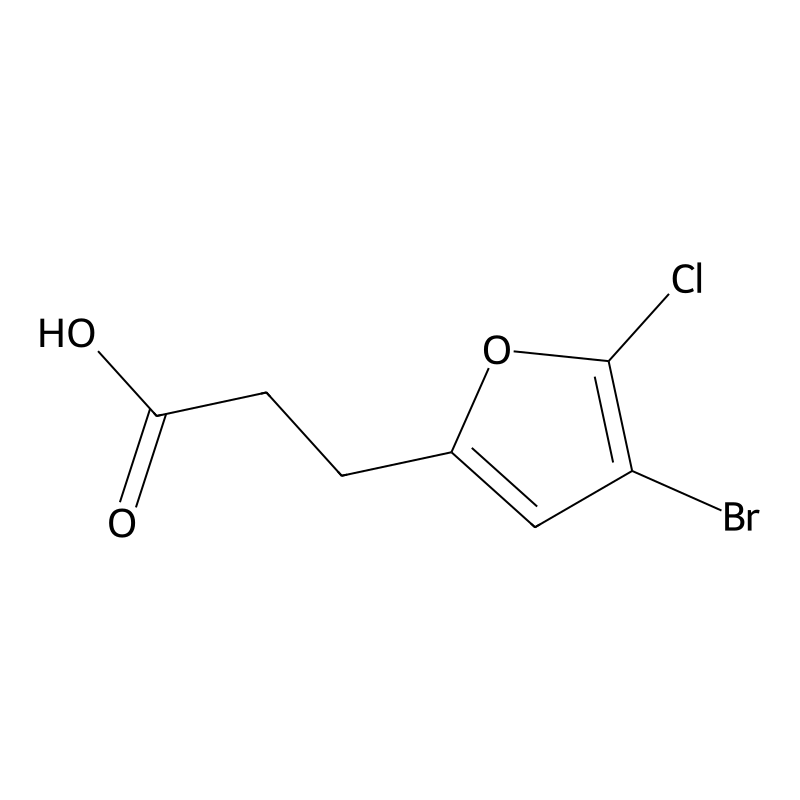

3-(4-Bromo-5-chlorofuran-2-yl)propanoic acid is an organic compound characterized by a propanoic acid moiety attached to a furan ring that bears bromine and chlorine substituents. The compound's structure can be represented as follows:

This compound has garnered interest due to its potential applications in medicinal chemistry and material science, where the unique properties of the halogenated furan ring may enhance biological activity and chemical reactivity.

- Substitution Reactions: The bromine and chlorine atoms on the furan ring can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

- Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of a corresponding alkene.

- Esterification: The carboxylic acid can react with alcohols to form esters, which are often more stable and have different solubility properties.

The synthesis of 3-(4-Bromo-5-chlorofuran-2-yl)propanoic acid typically involves several key steps:

- Formation of the Furan Ring: Starting materials such as 2-furaldehyde can be brominated and chlorinated to introduce the halogen substituents.

- Alkylation: The furan derivative is then alkylated using a suitable propanoic acid derivative under basic conditions.

- Purification: The final product can be purified using crystallization or chromatography techniques.

3-(4-Bromo-5-chlorofuran-2-yl)propanoic acid has potential applications in:

- Medicinal Chemistry: As a building block for synthesizing novel pharmaceuticals with improved efficacy and selectivity.

- Material Science: In the development of polymers or coatings that require specific chemical properties imparted by halogenated compounds.

Interaction studies involving 3-(4-Bromo-5-chlorofuran-2-yl)propanoic acid would typically focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies could involve:

- In vitro Assays: To determine the compound's effect on cell viability or enzyme activity.

- Molecular Docking Studies: To predict how the compound interacts with specific biological targets at the molecular level.

Several compounds share structural similarities with 3-(4-Bromo-5-chlorofuran-2-yl)propanoic acid. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(4-Bromo-5-fluorofuran-2-yl)propanoic acid | Fluorine instead of chlorine | Potentially different reactivity due to fluorine |

| 3-(5-Chloro-2-furyl)propanoic acid | Lacks bromine | Simpler structure may lead to different properties |

| 3-(4-Iodo-5-chlorofuran-2-yl)propanoic acid | Iodine instead of bromine | Enhanced lipophilicity due to iodine |

Uniqueness

3-(4-Bromo-5-chlorofuran-2-yl)propanoic acid stands out due to its specific combination of bromine and chlorine substituents, which may provide unique reactivity patterns not found in other similar compounds. This dual halogenation could enhance its biological activity or alter its physical properties, making it a candidate for further research in drug development and material science.